Dihydroxyacetone

Beschreibung

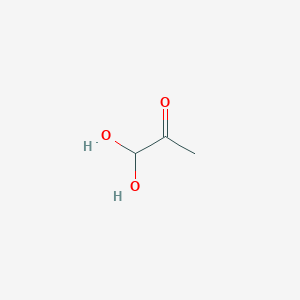

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dihydroxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKJFZQQPQGTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-70-5 | |

| Record name | Dihydroxyacetone dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025072 | |

| Record name | 1,3-Dihydroxy-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless hygroscopic solid; [Hawley], Solid | |

| Record name | 2-Propanone, 1,3-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydroxyacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dihydroxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 9.3X10+5 mg/L at 25 dege C, Soluble in ethanol, ethyl ether, acetone; insoluble in ligroin, Slowly soluble in 1 part water, 15 parts alcohol | |

| Record name | DIHYDROXYACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 4.35X10-5 mm Hg at 25 °C | |

| Record name | Dihydroxyacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIHYDROXYACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder, Colorless, crystalline solid | |

CAS No. |

96-26-4 | |

| Record name | Dihydroxyacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyacetone [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyacetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroxyacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dihydroxy-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydroxyacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O10DDW6JOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROXYACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | Dihydroxyacetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIHYDROXYACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Dihydroxyacetone from Glycerol: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The escalating production of biodiesel has generated a significant surplus of crude glycerol, creating a compelling economic and environmental incentive for its valorization into high-value chemicals. Dihydroxyacetone (DHA), a simple ketotriose, is a prominent example of such a chemical, with widespread applications in the cosmetic, pharmaceutical, and food industries. This technical guide provides a comprehensive overview of the primary mechanisms for synthesizing DHA from glycerol, including catalytic oxidation, electro-oxidation, and microbial fermentation. It details the underlying reaction pathways, presents key quantitative data, outlines experimental protocols, and provides visual representations of the core processes to facilitate a deeper understanding for researchers and professionals in the field.

Catalytic Oxidation of Glycerol to this compound

The selective oxidation of the secondary hydroxyl group of glycerol is a direct route to DHA. This process typically employs heterogeneous catalysts, with bimetallic systems demonstrating superior performance in terms of selectivity and yield.

Mechanism of Pt-Bi/C Catalyzed Oxidation

A widely studied and effective catalyst for this conversion is platinum-bismuth supported on activated carbon (Pt-Bi/C). The proposed mechanism hinges on a synergistic interaction between the two metals. It is hypothesized that the bismuth promoter plays a crucial role in directing the reaction towards DHA. The terminal primary hydroxyl groups of glycerol are believed to adsorb strongly onto the bismuth particles without undergoing reaction. This preferential adsorption orients the glycerol molecule such that the secondary hydroxyl group is more readily exposed and oxidized by the adjacent platinum sites, leading to the formation of DHA.[1] This selective oxidation pathway minimizes the formation of byproducts that would result from the oxidation of the primary hydroxyl groups.

Quantitative Data for Catalytic Oxidation

The following table summarizes key performance metrics for various catalytic systems in the oxidation of glycerol to DHA.

| Catalyst | Support | Temperature (°C) | Pressure (psig O₂) | Initial pH | Glycerol Conversion (%) | DHA Yield (%) | DHA Selectivity (%) | Reference |

| 3 wt% Pt - 0.6 wt% Bi | Activated Carbon | 80 | 30 | 2 | 80 | 48 | 60 | [1] |

| Pd-Ag (Ag/Pd = 1) | Carbon | Not Specified | Not Specified | Neutral | 52 | 44 | 85 | [2] |

| PtSb/C | Carbon | Not Specified | N/A (Electro-oxidation) | Acidic | 90.3 | 61.4 | 68 | [3] |

| Pt5%-Bi1.5% | Activated Carbon | Not Specified | Not Specified | Base-free | ~80 | 36 | ~45 | [4][5] |

Experimental Protocol: Synthesis of Pt-Bi/C Catalyst and Glycerol Oxidation

Catalyst Synthesis (Sequential Impregnation Method) [1]

-

Support Preparation: Begin with Norit Darco 20-40 mesh activated carbon as the support material.

-

Platinum Impregnation: Prepare an aqueous solution of a platinum precursor (e.g., H₂PtCl₆). Add the activated carbon to the solution and stir continuously to ensure even impregnation of the platinum onto the support.

-

Bismuth Impregnation: Following the platinum impregnation, introduce an aqueous solution of a bismuth precursor (e.g., Bi(NO₃)₃·5H₂O) to the slurry. Continue stirring to allow for the deposition of bismuth onto the platinum-impregnated carbon.

-

Reduction: After the sequential impregnation, reduce the metal precursors to their metallic states using a suitable reducing agent, such as sodium borohydride (NaBH₄).

-

Washing and Drying: Thoroughly wash the prepared catalyst with deionized water to remove any residual ions and then dry it in an oven. The final catalyst should have a composition of approximately 3 wt% Pt and 0.6 wt% Bi.

Glycerol Oxidation Reaction [1]

-

Reactor Setup: The reaction is typically carried out in a semi-batch reactor.

-

Reaction Mixture: Prepare an aqueous solution of glycerol.

-

Catalyst Addition: Introduce the synthesized Pt-Bi/C catalyst to the glycerol solution.

-

Reaction Conditions: Heat the reactor to the optimal temperature of 80°C and pressurize with oxygen to 30 psig. Adjust the initial pH of the reaction mixture to 2.

-

Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for glycerol conversion and DHA concentration using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Catalytic Oxidation Workflow

References

- 1. "Catalytic oxidation of glycerol to high-value chemical dihydroxyaceton" by Wenbin Hu [docs.lib.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Conversion of Glycerol to this compound by Immobilized Whole Cells of Acetobacter xylinum - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Conversion of Glycerol to Dihydroxyacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic conversion of glycerol to dihydroxyacetone (DHA), a process of significant interest in the cosmetic, pharmaceutical, and chemical industries. This compound, a simple ketose, is a key ingredient in sunless tanning products and serves as a versatile building block in organic synthesis. The biotransformation of glycerol, a readily available byproduct of biodiesel production, into the high-value chemical DHA presents a sustainable and economically attractive alternative to traditional chemical synthesis routes.[1][2] This guide details the enzymes, microorganisms, reaction conditions, and experimental protocols integral to this conversion, with a focus on providing actionable data and methodologies for professionals in research and drug development.

Core Concepts in Enzymatic DHA Production

The enzymatic oxidation of glycerol to this compound is primarily catalyzed by two main classes of enzymes: glycerol dehydrogenase (GDH) and glycerol oxidase. These reactions often involve the use of whole-cell biocatalysts, which can offer advantages in terms of enzyme stability and cofactor regeneration.

Glycerol Dehydrogenase (GDH): This NAD⁺-dependent enzyme catalyzes the reversible oxidation of glycerol to DHA. A critical aspect of using GDH is the regeneration of the NAD⁺ cofactor, which is consumed in the reaction. This can be achieved by coupling the primary reaction with a secondary enzymatic reaction, such as the reduction of oxygen to water by NADH oxidase.[3][4]

Glycerol Oxidase: This enzyme directly oxidizes glycerol to DHA while reducing oxygen to hydrogen peroxide.

Whole-Cell Biocatalysts: Microorganisms such as Gluconobacter oxydans and Acetobacter xylinum are widely used for DHA production.[5][6][7][8][9] These bacteria possess membrane-bound glycerol dehydrogenases that efficiently convert glycerol to DHA, which then accumulates in the culture medium.[6] The use of whole cells can obviate the need for enzyme purification and external cofactor regeneration. To enhance stability and reusability, these cells are often immobilized in matrices like polyacrylamide gels.[10][11]

Quantitative Data on Enzymatic Systems

The efficiency of the enzymatic conversion of glycerol to DHA is influenced by the choice of enzyme or microorganism, as well as the reaction conditions. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Different Biocatalysts for this compound Production

| Biocatalyst | Enzyme/System | Substrate Concentration (g/L) | Product Concentration (g/L) | Productivity (g/g CDW/h) | Yield (%) | Reference |

| Gluconobacter oxydans M5AM/GDH | Overexpressed Glycerol Dehydrogenase | 100 | 96 | 2.4 | 96 | [5] |

| Gluconobacter oxydans M5AM/GDH | Overexpressed Glycerol Dehydrogenase | 140 | 134 | - | 95.7 | [5] |

| Gluconobacter oxydans LMG 1385 | Fed-batch culture | 70 (initial) | 175.8 | - | 94.3 | [12] |

| Acetobacter xylinum A-9 (immobilized) | Whole cells | - | - | - | >80 | [7][10] |

| Recombinant E. coli (GlyDH-LpNox1) | Co-expressed GDH and NADH oxidase | 10 | 0.2-0.5 | - | - | [3] |

| Cell-free extract (E. coli GlyDH-LpNox) | GDH and NADH oxidase | 2-50 | 0.5-4.0 | - | 8-25 | [3] |

Table 2: Kinetic and Optimal Condition Parameters for Glycerol to DHA Conversion

| Biocatalyst/Enzyme | Parameter | Value | Reference |

| Acetobacter xylinum A-9 (intact cells) | Optimum pH | 5.5 | [7][10] |

| Acetobacter xylinum A-9 (immobilized cells) | Optimum pH | 4.0 - 5.5 | [7][10] |

| Acetobacter xylinum A-9 (intact and immobilized) | Apparent Kₘ for glycerol | 6.3 x 10⁻² to 6.5 x 10⁻² M | [7][10] |

| Gluconobacter oxydans | Optimal Temperature | 30°C | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic conversion of glycerol to DHA.

Protocol 1: this compound Production using Immobilized Whole Cells of Acetobacter xylinum

This protocol is adapted from the methodology described for the immobilization of Acetobacter xylinum cells in a polyacrylamide gel.[7][10][11]

1. Cell Cultivation:

- Cultivate Acetobacter xylinum in a suitable medium containing glycerol as the carbon source to induce the expression of glycerol dehydrogenase.

- Harvest the cells in the late logarithmic growth phase by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

2. Cell Immobilization:

- Suspend the washed cells in a saline solution.

- Prepare a monomer solution containing acrylamide, N,N'-methylenebisacrylamide, and a polymerization initiator (e.g., β-dimethylaminopropionitrile and potassium persulfate).

- Mix the cell suspension with the monomer solution and allow it to polymerize to form a gel.

- Cut the resulting gel into small cubes and wash thoroughly with buffer to remove any unreacted monomers and free cells.

3. Bioconversion Reaction:

- Prepare a reaction mixture containing glycerol in a suitable buffer (e.g., acetate buffer, pH 4.0-5.5).

- Add the immobilized cell cubes to the reaction mixture.

- Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.

- Monitor the conversion of glycerol to DHA over time using analytical methods such as HPLC.

4. Product Isolation and Purification:

- After the reaction is complete, remove the immobilized cells by filtration.

- The resulting solution contains DHA. Pure crystalline DHA can be isolated from the reaction mixture with a yield of over 80%.[7][10] Further purification can be achieved through techniques such as crystallization or chromatography.[14][15]

Protocol 2: Quantification of Glycerol and this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is based on established HPLC methods for the analysis of fermentation broths.[16][17][18]

1. Sample Preparation:

- Collect samples from the reaction mixture at different time points.

- Centrifuge the samples to remove cells or other solid particles.

- Filter the supernatant through a 0.22 µm syringe filter.

- Dilute the samples with the mobile phase if the concentrations of glycerol or DHA are too high.

2. HPLC Analysis:

- Column: Lichrospher 5-NH₂ column.[16][17]

- Mobile Phase: Acetonitrile and water (e.g., 90:10, v/v).[16][17]

- Flow Rate: 1.0 mL/min.

- Detection:

- This compound: UV detector at 271 nm.[16]

- Glycerol: Refractive index (RI) detector.

- Injection Volume: 10-20 µL.

3. Quantification:

- Prepare standard solutions of glycerol and DHA of known concentrations.

- Generate a calibration curve by plotting the peak area against the concentration for each standard.

- Determine the concentrations of glycerol and DHA in the unknown samples by comparing their peak areas to the calibration curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the enzymatic conversion of glycerol to DHA.

Caption: Enzymatic conversion of glycerol to DHA with cofactor regeneration.

Caption: A typical experimental workflow for DHA production.

Caption: Metabolic pathways of glycerol utilization.[19][20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. Glycerol - Wikipedia [en.wikipedia.org]

- 3. Conversion of glycerol to 1,3-dihydroxyacetone by glycerol dehydrogenase co-expressed with an NADH oxidase for cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced production of this compound from glycerol by overexpression of glycerol dehydrogenase in an alcohol dehydrogenase-deficient mutant of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conversion of Glycerol to this compound by Immobilized Whole Cells of Acetobacter xylinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research progress on the production of 1 , 3-Dihydroxyacetone by biotransformation | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Conversion of Glycerol to this compound by Immobilized Whole Cells of Acetobacter xylinum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. EP0245976A1 - Process for the isolation of this compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. HPLC methods for determination of this compound and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Figure 2. [Glycerol metabolism. Glycerol uptake in...]. - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

dihydroxyacetone phosphate role in glycolysis pathway

An In-Depth Technical Guide on the Role of Dihydroxyacetone Phosphate in the Glycolysis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound phosphate (DHAP) is a pivotal metabolic intermediate in the glycolytic pathway, positioned at the crossroads of carbohydrate and lipid metabolism.[1] This three-carbon ketose phosphate is generated from the cleavage of fructose-1,6-bisphosphate and undergoes rapid isomerization to glyceraldehyde-3-phosphate (G3P), thereby feeding into the energy-yielding phase of glycolysis.[2][3] Beyond its canonical role, DHAP serves as a critical precursor for triglyceride and phospholipid biosynthesis and has been identified as a key signaling molecule that communicates glucose availability to the master growth regulator, mTORC1.[4] This guide provides a detailed examination of DHAP's function, the kinetics of its associated enzymes, relevant experimental protocols for its study, and its emerging role in cellular signaling, offering valuable insights for research and therapeutic development.

Core Role of DHAP in Glycolysis: Formation and Isomerization

DHAP emerges at the fourth step of glycolysis, a reaction catalyzed by the enzyme fructose-bisphosphate aldolase (EC 4.1.2.13). Aldolase cleaves the six-carbon molecule fructose-1,6-bisphosphate into two three-carbon triose phosphates: this compound phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[5][3]

The glycolytic pathway can only directly catabolize G3P in its subsequent steps. To prevent the loss of the three carbons from DHAP, the enzyme triosephosphate isomerase (TPI or TIM, EC 5.3.1.1) catalyzes the rapid and reversible interconversion of DHAP to G3P.[6][7][8] This isomerization ensures that both halves of the original glucose molecule can proceed through the payoff phase of glycolysis, maximizing ATP yield.[7] The reaction equilibrium actually favors DHAP, but because G3P is immediately consumed by the next enzyme in the pathway, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the reaction is constantly pulled in the forward direction, ensuring a net conversion of DHAP to G3P.[9]

Enzymology and Kinetics

The efficiency of the aldolase and TPI enzymes is critical for maintaining glycolytic flux. TPI, in particular, is renowned as a "kinetically perfect" enzyme, meaning its catalytic rate is limited only by the diffusion rate of its substrate into the active site.[8]

Below is a summary of key quantitative data for the enzymes responsible for the formation and conversion of DHAP.

| Parameter | Enzyme | Value | Organism/Tissue | Notes |

| Km (Fructose-1,6-bisphosphate) | Aldolase | 20.003 ± 4.497 mM | Human Placenta | Represents substrate affinity. A higher Km indicates lower affinity.[10] |

| Vmax | Aldolase | 1769.513 ± 200.322 µmol/min/mg | Human Placenta | Represents the maximum reaction rate when the enzyme is saturated with substrate.[10] |

| kcat/Km | Triosephosphate Isomerase | 4 x 10⁸ M⁻¹s⁻¹ | Unspecified | Represents catalytic efficiency. This value approaches the diffusion-controlled limit.[11] |

| Intracellular [DHAP] | - | ~200 µM | General Cellular | Concentration can vary significantly based on metabolic state.[9][12][13] |

| Intracellular [G3P] | - | ~3 µM | General Cellular | Kept low by rapid consumption in the subsequent glycolytic step.[9][13] |

DHAP as a Metabolic Hub

While its primary role is within glycolysis, DHAP is a crucial branch-point intermediate that links carbohydrate metabolism with other essential pathways.

-

Lipid Biosynthesis: DHAP can be reduced to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase.[3] Glycerol-3-phosphate provides the glycerol backbone required for the synthesis of triglycerides (for energy storage) and phospholipids (for membrane structure).[1][3][6] This connection is vital in adipose tissue.[3]

-

Gluconeogenesis: During periods of fasting or low glucose, DHAP is a key intermediate in the gluconeogenesis pathway, which synthesizes glucose from non-carbohydrate precursors.

-

Pentose Phosphate Pathway (PPP) Link: Inhibition of TPI can lead to an accumulation of DHAP, which can be shunted towards the PPP, a pathway critical for producing NADPH to counter oxidative stress and for generating precursors for nucleotide synthesis.[3]

Signaling Role of this compound Phosphate

Recent research has unveiled a novel function for DHAP as a signaling molecule that indicates glucose availability to the mTOR complex 1 (mTORC1) pathway.[14][4] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. To be active, it requires input from various signals, including growth factors, amino acids, and glucose.[4][15]

Studies have shown that mTORC1 activation by glucose does not depend on ATP levels but rather on the presence of a glycolytic metabolite.[4] This key metabolite has been identified as DHAP.[14][4] The synthesis of DHAP is sufficient to activate mTORC1 even when glucose is absent.[4] This mechanism provides a direct link between glycolytic flux and the anabolic processes controlled by mTORC1, ensuring that cell growth is permitted only when sufficient precursors for lipid synthesis (derived from DHAP) are available.[14][4]

A newly discovered feedback loop also involves DHAP's interconversion. The substrate for pyruvate kinase, phosphoenolpyruvate (PEP) , acts as a competitive inhibitor of triosephosphate isomerase (TPI).[2][5][3][6] When pyruvate kinase activity is low, PEP accumulates and inhibits TPI. This inhibition leads to a buildup of DHAP and other upstream glycolytic intermediates, which can then be rerouted into pathways like the pentose phosphate pathway to help cells counter oxidative stress.[5][3]

Diagrams and Visualizations

Glycolysis Pathway: DHAP Formation and Isomerization

Caption: The central role of DHAP in the preparatory phase of glycolysis.

DHAP Signaling to mTORC1

Caption: DHAP acts as a key signal of glucose availability to activate mTORC1.

Experimental Workflow: Enzyme Kinetics Assay

Caption: A generalized workflow for determining enzyme kinetic parameters.

Experimental Protocols

Protocol 1: Triosephosphate Isomerase (TPI) Activity Assay (Colorimetric)

This protocol describes a coupled enzyme assay to determine TPI activity. The conversion of DHAP to G3P by TPI is coupled to the subsequent reaction where G3P is used by an enzyme mix that generates a colored product, which can be measured spectrophotometrically at 450 nm.[16][17][18][19]

A. Reagent Preparation:

-

TPI Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Triethanolamine, pH 7.6). Store at 4°C.

-

TPI Substrate (DHAP): Reconstitute lyophilized DHAP in ultrapure water to a stock concentration (e.g., 10 mM). Aliquot and store at -20°C.

-

Enzyme/Developer Mix: Reconstitute the lyophilized coupling enzyme mix and developer solution as per the manufacturer's instructions (e.g., in TPI Assay Buffer). This mix typically contains G3P dehydrogenase and other components to produce a colored formazan dye.

-

NADH Standard: Reconstitute a known amount of NADH in assay buffer to create a standard stock solution (e.g., 1.25 mM) for generating a standard curve.

B. Assay Procedure:

-

Standard Curve Preparation: Prepare a series of NADH standards (e.g., 0, 2.5, 5.0, 7.5, 10.0 nmol/well) in a 96-well plate. Adjust the final volume of each well to 50 µL with TPI Assay Buffer.

-

Sample Preparation:

-

For cell/tissue lysates: Homogenize ~1x10⁶ cells or 5 mg tissue in 100 µL of ice-cold TPI Assay Buffer.[17] Centrifuge at 10,000 x g for 5 minutes to pellet debris. Collect the supernatant.

-

Add 2-50 µL of the sample supernatant to duplicate wells in the 96-well plate. Adjust the final volume to 50 µL with TPI Assay Buffer.

-

Prepare a sample background control well for each sample, which will receive a reaction mix without the TPI substrate.

-

-

Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, combine:

-

44 µL TPI Assay Buffer

-

2 µL TPI Enzyme Mix

-

2 µL TPI Developer

-

2 µL TPI Substrate (DHAP stock)

-

-

Background Control Mix: Prepare a similar mix but replace the TPI Substrate with 2 µL of TPI Assay Buffer.

-

Reaction Execution:

-

Add 50 µL of the Reaction Mix to each sample and standard well.

-

Add 50 µL of the Background Control Mix to the corresponding sample background control wells.

-

-

Measurement:

C. Data Analysis:

-

Subtract the 0 standard reading from all standard readings. Plot the NADH standard curve (Absorbance vs. nmol NADH).

-

If significant, subtract the sample background control reading from the sample readings.

-

Choose two time points (T1 and T2) within the linear phase of the reaction curve. Calculate the change in absorbance (ΔA₄₅₀ = A₂ - A₁).

-

Apply the ΔA₄₅₀ to the NADH standard curve to determine the amount of product (B) generated during the time interval (ΔT = T₂ - T₁).

-

Calculate the TPI activity: Activity (mU/mL) = [B / (ΔT x V)] x D , where B is the product amount (nmol), ΔT is the reaction time (min), V is the sample volume (mL), and D is the sample dilution factor.

Protocol 2: Quantification of DHAP (Fluorometric)

This protocol allows for the sensitive measurement of DHAP concentrations in biological samples. The assay principle is similar to the TPI activity assay, where DHAP is converted to an intermediate that leads to the generation of a fluorescent product.[20][21][22]

A. Reagent Preparation:

-

DHAP Assay Buffer: Provided in commercial kits, or a suitable biological buffer.

-

High-Sensitivity Probe: A proprietary fluorescent probe, often provided in DMSO. Warm to room temperature before use.

-

DHAP Enzyme Mix & Developer: Reconstitute lyophilized components in DHAP Assay Buffer as per kit instructions.

-

DHAP Standard: Reconstitute lyophilized DHAP in ultrapure water to create a high-concentration stock (e.g., 100 mM).

B. Assay Procedure:

-

Standard Curve Preparation:

-

Perform a serial dilution of the DHAP stock solution with DHAP Assay Buffer to create a working standard (e.g., 50 µM).

-

Add 0, 2, 4, 6, 8, and 10 µL of the working standard to a 96-well white plate to generate standards of 0, 100, 200, 300, 400, and 500 pmol/well.

-

Adjust the final volume of each well to 50 µL with DHAP Assay Buffer.

-

-

Sample Preparation:

-

Homogenize tissue (10 mg) or cells (1x10⁶) in 100 µL of ice-cold DHAP Assay Buffer.[20]

-

Centrifuge at 10,000 x g for 5 minutes. Collect the supernatant.

-

Add 2-50 µL of sample to duplicate wells and adjust the final volume to 50 µL with DHAP Assay Buffer.

-

Note: Samples may contain enzymes that interfere with the assay. Deproteinization using a 10 kDa cutoff spin filter is recommended.

-

-

Reaction Mix Preparation: Prepare a master mix. For each well, combine:

-

46 µL DHAP Assay Buffer

-

2 µL DHAP Enzyme Mix

-

2 µL DHAP Developer

-

-

Reaction Execution:

-

Add 50 µL of the Reaction Mix to each sample and standard well.

-

Mix well.

-

Incubate for 60 minutes at 37°C, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader at Ex/Em = 535/587 nm.

-

C. Data Analysis:

-

Subtract the 0 standard (blank) reading from all sample and standard readings.

-

Plot the standard curve (Fluorescence Intensity vs. pmol DHAP).

-

Apply the corrected fluorescence of each sample to the standard curve to determine the amount of DHAP in the sample well.

-

Calculate the DHAP concentration: Concentration (µM or nmol/mL) = [Amount of DHAP (pmol) / Sample Volume (µL)] .

References

- 1. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 2. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. This compound phosphate signals glucose availability to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. addgene.org [addgene.org]

- 8. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. jag.journalagent.com [jag.journalagent.com]

- 11. Kcat/Km of the reaction catalyzed by trioseph - Unspecified - BNID 109296 [bionumbers.hms.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. Solved The isomerization of this compound phosphate | Chegg.com [chegg.com]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. content.abcam.com [content.abcam.com]

- 17. assaygenie.com [assaygenie.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Triose Phosphate Isomerase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. assaygenie.com [assaygenie.com]

- 22. mybiosource.com [mybiosource.com]

dihydroxyacetone Maillard reaction with amino acids kinetics

An In-depth Technical Guide to the Kinetics of the Dihydroxyacetone (DHA) Maillard Reaction with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of non-enzymatic browning, is a complex cascade of chemical reactions between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1] While extensively studied in food science for its role in developing flavor and color, its applications extend into cosmetics and pharmaceuticals.[2][3] A key reactant in this field is this compound (DHA), a simple triose carbohydrate widely used as the active ingredient in sunless tanning products.[4] DHA reacts with amino acids present in the stratum corneum of the skin to produce brown-colored polymers known as melanoidins, resulting in a temporary tan.[4][5]

Understanding the kinetics of the DHA-amino acid reaction is critical for optimizing product formulations, ensuring consistent color development, and controlling reaction pathways.[6][7] This guide provides a detailed overview of the reaction kinetics, the primary factors influencing reaction rates, standardized experimental protocols for kinetic analysis, and a summary of key quantitative data.

Core Reaction Pathway

The Maillard reaction is initiated by the condensation of a carbonyl group from a reducing sugar (DHA) with a free amino group from an amino acid.[8] This forms an unstable Schiff base, which then undergoes rearrangement to form a more stable ketoamine, known as an Amadori or Heyns product.[8] Subsequent, complex stages involving dehydration, fragmentation, and polymerization lead to the formation of melanoidins.[9]

References

- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of Color Development Kinetics of Tanning Reactions of this compound with Free and Protected Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. longdom.org [longdom.org]

An In-depth Technical Guide to the Chemical Properties of Dihydroxyacetone and Its Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of dihydroxyacetone (DHA) and its corresponding dimer. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this versatile molecule. This guide delves into the structural characteristics, reactivity, and analytical methodologies pertinent to both the monomeric and dimeric forms of DHA, presenting quantitative data in accessible formats and detailing experimental protocols for key analytical techniques.

Introduction to this compound (DHA)

This compound (C₃H₆O₃), also known as glycerone, is the simplest ketotriose.[1][2] It is a white, hygroscopic crystalline powder with a characteristic sweet, cooling taste.[1][3] While it is widely recognized for its use as the active ingredient in sunless tanning products, its utility extends to various biochemical and industrial applications.[2][4] In biological systems, its phosphorylated form, this compound phosphate (DHAP), is a key intermediate in glycolysis.[1] Industrially, it is primarily produced through the fermentation of glycerol by bacteria such as Gluconobacter oxydans.[1][2]

In its solid state and often in solution, DHA exists in equilibrium with its cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol (C₆H₁₂O₆).[1][2] Understanding the chemical properties of both the monomer and the dimer, as well as the dynamics of their interconversion, is crucial for formulation, stability, and application-specific performance.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its dimer are summarized below. These properties are critical for handling, formulation, and storage.

This compound (Monomer)

This compound is a simple, achiral molecule.[2] The monomer is highly soluble in water, ethanol, diethyl ether, and acetone.[5]

Table 1: Physical and Chemical Properties of this compound (Monomer)

| Property | Value | References |

| Molecular Formula | C₃H₆O₃ | [1] |

| Molar Mass | 90.078 g·mol⁻¹ | [1] |

| Melting Point | 89 to 91 °C | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Very soluble in water, alcohol, ether, acetone | [3] |

| Taste | Sweet, cooling | [1][3] |

| Odor | Characteristic | [1][3] |

| Hygroscopicity | Hygroscopic | [1] |

| Stability in Solution | Stable at pH 4-6 | [1] |

This compound Dimer

The dimer of DHA is a 1,4-dioxane derivative.[6] It is a white to off-white solid that is soluble in water.[7] In aqueous solutions, the dimer slowly dissociates to form the monomer.[1] The crystal structure of the dimer has been extensively studied, revealing a chair conformation for the 1,4-dioxane ring.[6]

Table 2: Physical and Chemical Properties of this compound Dimer

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [8] |

| Molar Mass | 180.16 g·mol⁻¹ | [8] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Solubility | Slowly soluble in 1 part water, 15 parts alcohol | [3] |

| Crystal System | Triclinic and Monoclinic forms exist | [6] |

Dimerization and Monomer-Dimer Equilibrium

The interconversion between the monomeric and dimeric forms of DHA is a key aspect of its chemistry. In the solid state, DHA predominantly exists as the dimer.[2] Upon dissolution in water, the dimer slowly equilibrates to the monomeric form.[1] This equilibrium is influenced by factors such as concentration, temperature, and solvent.

Reactivity of this compound

The primary reactivity of DHA is centered around its ketone functional group and the two adjacent hydroxyl groups.

Maillard Reaction

The most significant reaction of DHA, particularly in its application in sunless tanning products, is the Maillard reaction. This non-enzymatic browning reaction occurs between the carbonyl group of DHA and the free amino groups of amino acids, peptides, and proteins, such as those found in the keratin of the stratum corneum. This reaction leads to the formation of brown-colored polymers known as melanoidins, which impart a temporary tan to the skin.

The initial step of the Maillard reaction involves the condensation of the carbonyl group of DHA with an amino group to form a Schiff base, which then undergoes rearrangement to form an Amadori product. Subsequent reactions, including dehydration, fragmentation, and polymerization, lead to the formation of the final colored products.

Keto-Enol Tautomerism

Like other ketones with alpha-hydrogens, this compound can undergo keto-enol tautomerism. This process is often a key step in its reactions, including the Maillard reaction and isomerization to glyceraldehyde.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound and its dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of DHA and its dimer in solution.

Objective: To identify and quantify the monomeric and dimeric forms of DHA in an aqueous solution.

Materials:

-

This compound sample

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a known volume of D₂O to a final concentration of approximately 10-20 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Tune and shim the NMR spectrometer according to standard procedures.

-

Set the experiment parameters for a standard ¹H NMR acquisition. Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

If desired, acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

-

-

Data Analysis:

-

Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals corresponding to the monomer and dimer. The chemical shifts for the monomer are typically around 4.5 ppm for the CH₂ protons, while the dimer signals appear at different chemical shifts.

-

Calculate the relative molar ratio of the monomer and dimer from the integral values.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of DHA, its dimer, and related impurities.

Objective: To determine the purity of a this compound sample and quantify the monomer and dimer content.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

HPLC system with a UV or Refractive Index (RI) detector

-

Amine-based column (e.g., NH₂)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of a this compound reference standard in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase to a concentration within the calibration range.

-

-

Instrument Setup:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Set the column temperature (e.g., 30 °C).

-

Set the detector wavelength (e.g., 210 nm for UV detection) or allow the RI detector to stabilize.

-

-

Data Acquisition:

-

Inject the calibration standards, followed by the sample solutions.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peaks corresponding to the DHA monomer and dimer based on their retention times, as determined from the standard injections.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the monomer and dimer in the sample solution from the calibration curve.

-

Calculate the purity of the sample.

-

X-ray Crystallography

X-ray crystallography is used to determine the precise three-dimensional structure of the this compound dimer in its crystalline form.

Objective: To obtain a single crystal of the this compound dimer and determine its molecular structure.

Materials:

-

High-purity this compound

-

Suitable solvent for crystallization (e.g., methanol, ethanol)

-

Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

-

Microscope

-

X-ray diffractometer

Procedure:

-

Crystallization:

-

Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature.

-

Slowly cool the solution to induce crystallization. Alternatively, use vapor diffusion methods where a drop of the DHA solution is allowed to equilibrate with a reservoir containing a precipitant.

-

Monitor the formation of single crystals under a microscope over several days to weeks.

-

-

Crystal Mounting:

-

Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm).

-

Mount the crystal on a cryo-loop.

-

-

Data Collection:

-

Mount the crystal on the goniometer of the X-ray diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (cryo-cooling) to minimize radiation damage.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods.

-

Build an initial molecular model into the resulting electron density map.

-

Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of a this compound sample.

Applications in Drug Development

While primarily known for its cosmetic use, this compound and its derivatives have potential applications in drug development. Its role as a three-carbon building block makes it a versatile starting material for the synthesis of various chiral compounds and complex molecules. Furthermore, understanding its reactivity, particularly the Maillard reaction, is relevant in the context of protein modification and glycation, which are implicated in various disease states.

Conclusion

This compound and its dimer are chemically interesting molecules with a range of properties that are important to understand for their effective application. The equilibrium between the monomer and dimer, and the reactivity of the monomeric form, particularly in the Maillard reaction, are central to its behavior. The analytical techniques and protocols outlined in this guide provide a robust framework for the characterization and quality control of this compound in a research and development setting. This in-depth understanding is essential for harnessing the full potential of this simple yet versatile ketotriose.

References

- 1. This compound phosphate, DHAP, in the crystalline state: monomeric and dimeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR | Semantic Scholar [semanticscholar.org]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. researchgate.net [researchgate.net]

The Central Role of Dihydroxyacetone Phosphate in Cellular Metabolism: A Technical Guide

Abstract

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, positioned at the crossroads of several fundamental metabolic pathways. This technical guide provides an in-depth exploration of the multifaceted biological roles of DHAP, designed for researchers, scientists, and drug development professionals. We delve into its critical functions in glycolysis, gluconeogenesis, the pentose phosphate pathway, and lipid biosynthesis. Furthermore, we illuminate its emerging role as a signaling molecule in the mTORC1 pathway, linking cellular energy status to growth and proliferation. This guide offers a comprehensive resource, including quantitative data, detailed experimental protocols, and pathway visualizations, to facilitate a deeper understanding of DHAP's metabolic significance and to support future research and therapeutic development.

Introduction

This compound phosphate (DHAP) is a three-carbon ketose phosphate that serves as a crucial metabolic intermediate.[1][2][3] It is primarily formed from the cleavage of fructose-1,6-bisphosphate in the glycolytic pathway.[4] Its strategic position allows it to be channeled into various metabolic fates, highlighting its importance in maintaining cellular homeostasis. This guide will explore the canonical and non-canonical roles of DHAP, providing a detailed technical overview for the scientific community.

Core Metabolic Functions of this compound Phosphate

DHAP is a central hub in metabolism, participating in several key pathways that govern energy production, biosynthesis, and redox balance.

Glycolysis and Gluconeogenesis

In the glycolytic pathway, the enzyme aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate (G3P).[4] DHAP is then rapidly and reversibly isomerized to G3P by triosephosphate isomerase, allowing it to proceed through the remainder of glycolysis to generate ATP and pyruvate.[2][3] This isomerization is crucial for maximizing the energy yield from glucose.

Conversely, in gluconeogenesis, DHAP and G3P condense to form fructose-1,6-bisphosphate, a key step in the synthesis of glucose from non-carbohydrate precursors.[2][4] The reversible nature of the aldolase and triosephosphate isomerase reactions allows for the dynamic regulation of flux between these two opposing pathways.

dot

Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a crucial route for the production of NADPH and the synthesis of nucleotide precursors. DHAP, along with G3P, can be utilized by the non-oxidative branch of the PPP. The enzymes transketolase and transaldolase catalyze the interconversion of three-, four-, five-, six-, and seven-carbon sugar phosphates, linking the PPP back to glycolysis and gluconeogenesis through DHAP and G3P. This connection allows the cell to adapt the output of the PPP to its specific metabolic needs.

dot

Lipid Biosynthesis

DHAP is a direct precursor for the glycerol backbone of glycerolipids, including triglycerides and phospholipids. The enzyme glycerol-3-phosphate dehydrogenase catalyzes the reduction of DHAP to glycerol-3-phosphate. This reaction is a critical link between carbohydrate and lipid metabolism. In adipose tissue, this pathway is essential for the synthesis and storage of triglycerides. DHAP also plays a role in the biosynthesis of ether lipids through the formation of acyl-DHAP.

dot

Quantitative Data

A comprehensive understanding of DHAP's role requires quantitative data on its cellular concentrations and the kinetic properties of the enzymes that metabolize it.

Intracellular Concentrations of this compound Phosphate

The steady-state concentration of DHAP varies depending on the cell type, organism, and metabolic state.

| Organism/Cell Type | Condition | DHAP Concentration (µM) | Reference |

| Saccharomyces cerevisiae (Budding Yeast) | - | 330 | [5] |

| Human Erythrocytes | Normoxic | 140 | [6] |

| Human Erythrocytes | Hypoxic | Increased vs. Normoxic | [7] |

| Rat Liver | - | - | [5] |

| Escherichia coli | - | - | [5] |

Kinetic Parameters of Key Enzymes

The activity of enzymes that produce and consume DHAP is critical for regulating its metabolic flux.

Table 2.1: Kinetic Parameters of Fructose-1,6-bisphosphate Aldolase

| Organism/Isozyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Rabbit Muscle (Aldolase A) | Fructose-1,6-bisphosphate | 2.3 | 1 (relative) | |

| Human Placenta | Fructose-1,6-bisphosphate | 20,003 | 1769.5 | [8][9] |

| Echinococcus multilocularis (EmFBA1) | Fructose-1,6-bisphosphate | 1,750 | 0.5 | [10] |

| Trypanosoma brucei | Fructose-1,6-bisphosphate | - | - | |

| Staphylococcus aureus | Fructose-1,6-bisphosphate | - | - | [2] |

| Rat Liver (membrane-bound) | Fructose-1,6-bisphosphate | ~50-fold higher than free | 0.37 (relative to free) | [11][12] |

Table 2.2: Kinetic Parameters of Glycerol-3-Phosphate Dehydrogenase (GPDH)

| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Human Liver (hlGPDH) | This compound Phosphate | - | - | [13] |

| Prairie Dog Liver (hibernator) | This compound Phosphate | Decreased at low temp | - | [14] |

| Prairie Dog Muscle (hibernator) | This compound Phosphate | Decreased at low temp | - | [14] |

| Rabbit Muscle | This compound Phosphate | Increased at low temp | - | [14] |

Table 2.3: Kinetic Parameters of Triosephosphate Isomerase (TPI)

| Organism | Substrate | Km (mM) | kcat (min-1) | Reference |

| Chicken Muscle | This compound Phosphate | 0.97 | 2.59 x 104 | [15] |

| Chicken Muscle | D-glyceraldehyde 3-phosphate | 0.47 | 2.56 x 105 | [15] |

DHAP as a Signaling Molecule: The mTORC1 Connection

Recent groundbreaking research has identified DHAP as a key signaling molecule that communicates glucose availability to the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][4][5][10][16][17] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.

The activation of mTORC1 by glucose, independent of cellular energy status (AMPK-independent), has been shown to be mediated by DHAP.[1] When glucose levels are high, the increased glycolytic flux leads to elevated DHAP levels. This accumulation of DHAP signals to the GATOR-Rag GTPase signaling axis, which in turn activates mTORC1 at the lysosomal surface.[1][10] Specifically, DHAP availability is conveyed to the GATOR2 complex, which then inhibits the GAP activity of the GATOR1 complex towards RagA/B GTPases.[1][18] This leads to the activation of the Rag GTPase heterodimer, recruitment of mTORC1 to the lysosome, and its subsequent activation by Rheb.[9][11][15][19][20]

This DHAP-mTORC1 signaling axis provides a direct link between carbohydrate metabolism and the cellular machinery that controls anabolic processes, including lipid synthesis, for which DHAP is a precursor.

dot

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DHAP metabolism.

Quantification of this compound Phosphate by HPLC-MS/MS

This protocol is adapted from established methods for the quantification of DHAP in biological samples.[12][21][22]

Objective: To accurately measure the concentration of DHAP in cell or tissue extracts.

Materials:

-

Cells or tissue sample

-

Ice-cold 80% methanol

-

Internal standard (e.g., 13C3-DHAP)

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 10 mM tributylamine, 15 mM acetic acid in water

-

Mobile Phase B: Methanol

Procedure:

-

Sample Collection and Quenching:

-

For adherent cells, rapidly aspirate the culture medium and wash once with ice-cold PBS.

-

Immediately add ice-cold 80% methanol to quench metabolic activity.

-

Scrape the cells and collect the cell lysate.

-

For suspension cells or tissue homogenates, add ice-cold 80% methanol to the sample.

-

-

Metabolite Extraction:

-

Add a known amount of internal standard to each sample.

-

Vortex the samples vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

-

HPLC-MS/MS Analysis:

-

Inject the supernatant onto the C18 column.

-

Use a gradient elution with Mobile Phase A and Mobile Phase B to separate DHAP from other metabolites.

-

The mass spectrometer should be operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for DHAP and the internal standard.

-

-

Data Analysis:

-

Quantify the peak area for DHAP and the internal standard.

-

Calculate the concentration of DHAP in the original sample by comparing the peak area ratio of DHAP to the internal standard against a standard curve.

-

dot

Enzyme Activity Assay for Triosephosphate Isomerase (TPI)

This protocol is based on commercially available colorimetric assay kits.[15][23][24][25]

Objective: To measure the enzymatic activity of TPI in a sample.

Principle: TPI catalyzes the conversion of DHAP to G3P. The G3P produced is then used in a coupled enzymatic reaction that generates a colored product, which can be measured spectrophotometrically.

Materials:

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

TPI Assay Buffer

-

DHAP Substrate

-

TPI Enzyme Mix (containing an enzyme that acts on G3P)

-

TPI Developer (containing a chromogen)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissue in ice-cold TPI Assay Buffer.

-

Centrifuge to remove insoluble material and collect the supernatant.

-

-

Reaction Setup:

-

Prepare a standard curve using a known concentration of a product from the coupled reaction (e.g., NADH).

-

Add the sample and a positive control to separate wells of the 96-well plate.

-

Prepare a reaction mix containing TPI Assay Buffer, TPI Enzyme Mix, and TPI Developer.

-

-

Initiate the Reaction:

-

Add the DHAP substrate to each well to start the reaction.

-

For background control wells, omit the DHAP substrate.

-

-

Measurement:

-

Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 20-40 minutes.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA450/min).

-

Use the standard curve to convert the rate of absorbance change to the rate of product formation (nmol/min).

-

Calculate the TPI activity in the sample (U/mL or U/mg protein).

-

Enzyme Activity Assay for Glycerol-3-Phosphate Dehydrogenase (GPDH)

This protocol is based on commercially available colorimetric and fluorometric assay kits.[19][26][27][28]

Objective: To measure the enzymatic activity of GPDH in a sample.

Principle: GPDH catalyzes the reversible conversion of DHAP to glycerol-3-phosphate, with the concomitant oxidation or reduction of NAD+/NADH. The change in NADH concentration can be monitored by absorbance at 340 nm or through a coupled reaction that produces a colored or fluorescent product.

Materials:

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

GPDH Assay Buffer

-

DHAP Substrate

-

NADH or NAD+ Cofactor

-

96-well UV-transparent or black microplate

-

Microplate reader capable of measuring absorbance at 340 nm or fluorescence

Procedure (measuring NADH oxidation):

-

Sample Preparation:

-

Homogenize cells or tissue in ice-cold GPDH Assay Buffer.

-

Centrifuge to remove insoluble material and collect the supernatant.

-

-

Reaction Setup:

-

Add the sample to the wells of a UV-transparent 96-well plate.

-

Prepare a reaction mixture containing GPDH Assay Buffer and NADH.

-

-

Initiate the Reaction:

-

Add the DHAP substrate to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the GPDH activity.

-

13C-Metabolic Flux Analysis (MFA) of DHAP Metabolism

This protocol provides a general workflow for conducting 13C-MFA to trace the metabolic fate of DHAP, based on established principles.[3][7][13][14][22][23][24][27][28][29][30][31][32]

Objective: To quantify the metabolic fluxes through pathways involving DHAP.

Principle: Cells are cultured in the presence of a 13C-labeled substrate (e.g., [U-13C6]-glucose). The incorporation of 13C into DHAP and its downstream metabolites is measured by mass spectrometry. The resulting mass isotopomer distributions are then used in a computational model to estimate intracellular metabolic fluxes.

Procedure:

-

Experimental Design:

-

Select the appropriate 13C-labeled tracer (e.g., [1,2-13C2]-glucose, [U-13C6]-glucose) based on the pathways of interest.

-

Determine the optimal labeling duration to achieve isotopic steady-state.

-

-

Cell Culture and Labeling:

-

Culture cells in a medium containing the 13C-labeled tracer.

-

-

Metabolite Extraction and Analysis:

-

Rapidly quench metabolism and extract intracellular metabolites as described in Protocol 5.1.

-

Analyze the mass isotopomer distributions of DHAP, G3P, pentose phosphates, and other relevant metabolites using GC-MS or LC-MS/MS.

-

-

Computational Modeling and Flux Calculation:

-

Use a metabolic network model that includes the major pathways involving DHAP.

-

Input the measured mass isotopomer distributions into a flux analysis software (e.g., INCA, Metran).

-

The software will then calculate the best-fit metabolic flux distribution that explains the experimental labeling data.

-

dot

Conclusion and Future Directions

This compound phosphate stands as a critical node in the intricate web of cellular metabolism. Its roles extend beyond being a simple intermediate in energy production to encompass crucial functions in biosynthesis and, as recently discovered, cellular signaling. The ability of DHAP to signal glucose availability to the master growth regulator mTORC1 opens up new avenues for understanding the complex interplay between metabolism and cell fate decisions.

For drug development professionals, the enzymes that metabolize DHAP and the signaling pathways it influences represent potential therapeutic targets. For instance, modulating the activity of aldolase, triosephosphate isomerase, or glycerol-3-phosphate dehydrogenase could have significant effects on cancer cell metabolism or lipid disorders. Furthermore, targeting the DHAP-mTORC1 signaling axis may offer novel strategies for treating diseases characterized by aberrant mTORC1 activity, such as certain cancers and metabolic syndromes.

Future research should continue to unravel the precise molecular mechanisms by which DHAP is sensed and how this information is transduced to downstream effectors. A deeper understanding of the tissue-specific regulation of DHAP metabolism and signaling will be crucial for the development of targeted and effective therapeutic interventions. The experimental approaches outlined in this guide provide a robust framework for pursuing these exciting areas of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic properties of fructose bisphosphate aldolase from Trypanosoma brucei compared to aldolase from rabbit muscle and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 4. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jag.journalagent.com [jag.journalagent.com]

- 9. mTOR signaling: RAG GTPases transmit the amino acid signal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound phosphate signals glucose availability to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Membrane-bound fructose 1,6-bisphosphate aldolase: catalytic activity and mechanisms of desorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Rag GTPases bind raptor and mediate amino acid signaling to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound phosphate signals glucose availability to mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. AMPK-dependent phosphorylation of the GATOR2 component WDR24 suppresses glucose-mediated mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Control of cell growth: Rag GTPases in activation of TORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of mTORC1 by the Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Structure of the nutrient-sensing hub GATOR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. biorxiv.org [biorxiv.org]

- 29. benchchem.com [benchchem.com]

- 30. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 31. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]